1H-[1,3]Thiazolo[4,5-G]indazole is a heterocyclic compound that belongs to the class of thiazole and indazole derivatives. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry, particularly in the development of pharmaceuticals. The structure features a thiazole ring fused to an indazole moiety, which contributes to its unique chemical properties and reactivity.
1H-[1,3]Thiazolo[4,5-G]indazole can be classified under heterocyclic compounds, specifically as a thiazoloindazole derivative. Heterocycles are compounds that contain atoms of at least two different elements in a ring structure. The thiazole ring contains sulfur and nitrogen, while the indazole part consists of two fused aromatic rings containing nitrogen atoms. This compound is often synthesized for research purposes and evaluated for its pharmacological properties.
The synthesis of 1H-[1,3]Thiazolo[4,5-G]indazole typically involves cyclocondensation reactions between appropriate precursors. One common method includes the reaction of 3-aminoindazoles with thiazole derivatives under acidic conditions. The following steps outline a general synthetic pathway:
This method has been reported to yield good to excellent results depending on the specific conditions employed during synthesis .
The molecular structure of 1H-[1,3]Thiazolo[4,5-G]indazole can be represented as follows:
The compound's geometry can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its structural integrity and stereochemistry.
1H-[1,3]Thiazolo[4,5-G]indazole can undergo various chemical reactions due to its functional groups. Key reactions include:
These reactions are essential for modifying the compound to enhance its biological activity or optimize its pharmacological properties .
The mechanism of action for 1H-[1,3]Thiazolo[4,5-G]indazole is primarily linked to its interaction with biological targets such as enzymes or receptors. Research indicates that this compound may exhibit anti-inflammatory and anticancer activities through the following processes:
Quantitative structure-activity relationship (QSAR) studies are often employed to correlate structural features with biological activity .
Characterization techniques like thermal analysis (TGA/DSC) can provide insights into thermal stability and phase transitions .
1H-[1,3]Thiazolo[4,5-G]indazole has several scientific applications:
Research continues to explore new derivatives and modifications of this compound to enhance efficacy and broaden its application scope .
1H-[1,3]Thiazolo[4,5-g]indazole represents a fused heterocyclic system of significant interest in medicinal and materials chemistry. This tricyclic scaffold incorporates an indazole core (benzene fused with pyrazole) annulated with a thiazole ring at the [4,5-g] position. The compound’s molecular formula is consistently reported as C₈H₅N₃S across multiple chemical databases, with a molecular weight of 175.21 g/mol [1] [2] [6]. Its structural complexity arises from the presence of multiple nitrogen atoms within both the thiazole and indazole rings, creating electron-rich regions conducive to diverse chemical interactions. The system's compact, planar architecture enables potential π-stacking interactions and metal coordination, making it a valuable pharmacophore in drug discovery and a versatile ligand in coordination chemistry. Despite its limited natural occurrence, synthetic access to this scaffold has enabled exploration of its physicochemical properties and biological potential, particularly as kinase inhibitors and antimicrobial agents [4] [7] [8].
The systematic name 1H-[1,3]Thiazolo[4,5-g]indazole follows Hantzsch-Widman and fusion nomenclature rules. The prefix "[1,3]Thiazolo" designates the five-membered thiazole ring (positions 1 and 3 indicating sulfur and nitrogen atoms, respectively). The fusion descriptor "[4,5-g]" specifies that the thiazole’s C4-C5 bond is fused between the g-bond (C7-C8) of indazole, as illustrated by SMILES notation c1cc2=NCSc2c3c1=NN=C3
[3]. This connectivity differentiates it from isomeric frameworks like [5,4-e]-fusion, where the thiazole attaches at indazole’s e-bond (C5-C6) [3].
Key structural parameters derived from computational and experimental analyses include:
Table 1: Identifiers and Calculated Physicochemical Properties of 1H-[1,3]Thiazolo[4,5-g]indazole
Identifier/Property | Value | Source/Reference |
---|---|---|
CAS Registry Number | 19546-90-8 (1H-tautomer) | PubChem [1] |
19566-08-6 (7H-tautomer) | ChemBlink [6] | |
Molecular Formula | C₈H₅N₃S | All sources |
Molecular Weight | 175.21 g/mol | [1] [6] |
SMILES | c1cc2=NCSc2c3c1=NN=C3 | [3] |
InChIKey | QPZDWDHOUFJUIN-UHFFFAOYSA-N | [6] |
Density (Calculated) | 1.679 g/cm³ | [3] |
Boiling Point (Calculated) | 390.6 ± 42.0 °C at 760 mmHg | [6] |
Refractive Index (Calculated) | 1.905 | [3] |
Indazole derivatives exhibit prototropic tautomerism involving proton migration between ring nitrogen atoms. For 1H-[1,3]thiazolo[4,5-g]indazole, three principal tautomers are theoretically possible:
Thermodynamic and computational studies confirm the 1H-tautomer as the dominant form. Energy differences between tautomers are substantial:
Tautomer assignment relies on advanced spectroscopic techniques:
Table 2: Energetic and Spectroscopic Features of Indazole Tautomers
Tautomer | Relative Energy (kcal/mol) | Stabilizing Factors | Diagnostic NMR Features (¹⁵N) |
---|---|---|---|
1H-Indazole | 0.0 (reference) | - Aromaticity of pyrazole ring - Minimal bond angle strain | N1: δ ≈ -180 ppm; N2: δ ≈ +120 ppm |
2H-Indazole | +2.3 to +4.1 | - Solvation in polar protic solvents | N1: δ ≈ +90 ppm; N2: δ ≈ -220 ppm |
3H-Indazole | > +15.0 | Not significant | N(thiazole): δ ≈ -300 ppm |
The synthesis and application of thiazoloindazoles have evolved through three key phases:
Early Synthetic Efforts (Pre-2000)
Initial routes focused on cyclocondensation strategies. A seminal approach used ortho-halogenated indazoles reacting with thioureas or thioamides, as exemplified by the synthesis of 2H-[1,3]thiazolo[5,4-e]indazole (CAS 19546-91-9) via copper-catalyzed cyclization [3]. These methods suffered from modest yields (30–50%) and regioselectivity challenges, particularly in distinguishing [4,5-g] vs. [5,4-e] fusion patterns.
Structural Diversification (2000–2020)
Advances in heterocyclic synthesis enabled targeted modifications:
Contemporary Applications (2020–Present)
Recent work emphasizes pharmacological targeting:
Table 3: Milestones in Thiazoloindazole Synthesis and Applications
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0